1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3 and its molecular weight is 251.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Studies highlight the use of pyrazole derivatives as starting materials or intermediates in synthesizing structurally diverse compounds. For example, pyrazole-based compounds have been utilized in alkylation and ring closure reactions, demonstrating the potential for generating a wide range of products with varying biological and chemical properties (G. Roman, 2013). This synthetic versatility indicates the potential utility of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride in creating novel compounds.
Corrosion Inhibition
Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors, offering potential applications in protecting metals from corrosion. A study demonstrated that certain bipyrazolic compounds significantly inhibit the corrosion of pure iron in acidic media, suggesting that similar pyrazole-based compounds could serve as effective corrosion inhibitors in industrial applications (A. Chetouani et al., 2005).
Bioactive Materials Development
Research into modifying poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazole derivatives, has shown increased swelling degrees and enhanced thermal stability. Such modified hydrogels exhibit promising antibacterial and antifungal activities, highlighting their potential in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Ligand Synthesis for Therapeutic Applications
The synthesis of pyrazole derivatives as ligands for potential therapeutic applications has been explored. These compounds have been characterized for their structural properties and evaluated for biological activities, including antitumor, antifungal, and antibacterial effects. The findings suggest that pyrazole derivatives can serve as pharmacophore sites for developing new therapeutic agents (A. Titi et al., 2020).
Properties
IUPAC Name |
1-(3-methylphenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-9(2)13-12(14)8-15-16(13)11-6-4-5-10(3)7-11;/h4-9H,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDNNILSCKJOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)N)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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